1,2,3-Triazoles and benzotriazoles are important classes of heterocyclic compounds with a wide array of applications in materials science, medicinal chemistry, and organic synthesis. [, , , , , , ] They are commonly found as key structural components in pharmaceuticals, agrochemicals, and functional materials. [, , , , , , ] 1-Substituted benzotriazole-5-carboxylic acid derivatives, in particular, have garnered significant attention due to their diverse biological activities. [, ]
Synthesis Analysis
Several papers describe the synthesis of structurally similar compounds to 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid, primarily utilizing 1,3-dipolar cycloaddition reactions between azides and alkynes, known as "click chemistry". [, , , , ]
Example 1: Synthesis of 1,2,3-Triazole-4-carboxylic acid derivatives: A one-pot tandem reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and either O- or S-nucleophiles in the presence of a base catalyst. This method allows for the introduction of various substituents at the 1 and 5 positions of the triazole ring. []
Example 2: Synthesis of 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives: High-throughput screening (HTS) identified this novel class of compounds as potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. The synthesis involves multiple steps, including the introduction of a furazan ring and dialkylaminomethyl substituent. []
Example 3: Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazol-4-carboxylic acids: These compounds are typically synthesized through the 1,3-dipolar cycloaddition of arylazides with acetylacetone. The resulting carboxylic acids can be further derivatized into various amides and other functional groups. []
Molecular Structure Analysis
Click chemistry: This versatile reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles from azides and alkynes. [, , , , ]
Amidation reactions: Carboxylic acid derivatives of 1,2,3-triazoles can be readily converted into amides using coupling reagents or by converting the carboxylic acid into a reactive acyl chloride intermediate. [, , , ]
Metal complexation: Triazole-containing ligands can coordinate to various metal ions, forming complexes with diverse structures and properties. [, ]
Nucleophilic substitution: The presence of leaving groups, such as chlorine or bromine, in certain triazole derivatives allows for further functionalization via nucleophilic substitution reactions. [, ]
Mechanism of Action
While this specific section is not discussed in the provided literature for 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid, some papers explore the mechanism of action for structurally similar compounds. For instance, compound 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid (CBt-PMN, 4a) exhibits retinoid X receptor (RXR) partial agonistic activity, showcasing antidiabetic effects with reduced side effects compared to RXR full agonists. []
Physical and Chemical Properties Analysis
Solubility: The solubility of these compounds depends on the nature and position of substituents. [, ] For example, the introduction of polar groups, such as hydroxyl or amino groups, can enhance water solubility. []
Fluorescence: Some triazole and benzotriazole derivatives display interesting fluorescence properties, making them promising candidates for sensing applications. [, ]
Applications
Antimicrobial agents: Several studies highlight the potent antibacterial and antifungal activities of triazole and benzotriazole derivatives. [, , , , , , ] These compounds often target essential enzymes or pathways in microorganisms, leading to growth inhibition or cell death.
Anticancer agents: Research suggests that certain triazole and benzotriazole derivatives possess promising anticancer properties. [, ] These compounds may exert their effects by inhibiting tumor cell proliferation, inducing apoptosis, or interfering with angiogenesis.
Antiviral agents: The unique structural features of triazoles have led to their exploration as antiviral agents. [] Certain derivatives exhibit inhibitory activity against a range of viruses, including HIV and influenza.
GSK-3 inhibitors: Specific 1,2,3-triazole-4-carboxylic acid derivatives have shown potent and selective inhibition of GSK-3, a serine/threonine kinase involved in various cellular processes. [] These inhibitors hold potential for treating diseases like Alzheimer's disease, diabetes, and cancer.
Materials science: Triazole-containing ligands have been successfully employed in the construction of metal-organic frameworks (MOFs). [] These materials exhibit unique properties, such as porosity, high surface area, and tunable functionalities, making them promising candidates for applications in gas storage, catalysis, and sensing.
Fluorescence sensing: The fluorescence properties of certain triazole and benzotriazole derivatives make them attractive for developing fluorescent probes for detecting analytes, such as metal ions and small molecules. [, ]
Compound Description: This compound is a derivative of 1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid. It was synthesized by reacting 1-substituted benzotriazole-5-carboxylic acid with 4-(trifluoromethyl)benzenamine in the presence of HOBt catalyst and EDC-HCl in DMF solvent [, ].
Compound Description: This compound is a ligand synthesized by condensing alanine (2-aminopropionic acid) with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-chloroethanone []. It forms complexes with first-row transition metals in a 2:1 (ligand:metal) stoichiometry and exhibits significant antibacterial activity [].
Compound Description: This compound is the first reported example of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid series []. It exists predominantly in a cyclic hemiacetal form (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer) in solution [].
Compound Description: These are a series of cephalosporin derivatives synthesized using a novel method involving the introduction of a 4-phenyl-1H-1,2,3-triazol-1-yl moiety through a Cu(I)-catalyzed azide–alkyne cycloaddition reaction with phenylacetylene [].
Compound Description: This compound is synthesized by condensing 1-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-chloroet hanone with 5-amino-2-hydroxy benzoic acid []. It forms metal chelates with various transition metals and exhibits antimicrobial activity [].
Compound Description: This is a novel series of triazole derivatives prepared using 2-(azidomethyl)-5-bromobenzofuran as a key intermediate. They exhibit antimicrobial activities against various Gram-negative and Gram-positive bacterial strains [].
Compound Description: This compound is an antiepileptic drug used as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome. Studies focused on developing analytical methods to determine its presence in pharmaceutical formulations, particularly in the presence of its degradation product, 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4 carboxylic acid [].
Compound Description: These are two 1,2,3-triazole derivatives studied for their conformational properties and biological activities, including antiviral, antimicrobial, and antileishmanial effects [].
(1H-1,2,3-triazol-4-yl)acetic Acids and (1H‐1,2,3-triazol-4-yl)ethanones
Compound Description: These are classes of compounds investigated for their synthetic utility as building blocks for various biologically active compounds. Different synthetic routes were explored for their preparation, focusing on the (1H‐1,2,3-triazol-4-yl)acetic acid scaffold [].
1H-1,2,3-triazole-4-carbonitriles
Compound Description: This class of compounds serves as versatile building blocks for synthesizing 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are considered promising candidates for anticancer drug development [].
Compound Description: This compound, featuring a cyclopropyl substituent on the triazole ring, was synthesized and its crystal structure was analyzed to understand its molecular interactions and packing arrangements [].
Compound Description: These are two series of compounds designed and synthesized as potential HIV-1 inhibitors targeting the gp41 protein. Their structures were inspired by existing gp41 inhibitors, aiming to improve flexibility and enhance interactions with key amino acid residues [].
1-(2-Oxiranylvinyl)benzotriazoles
Compound Description: These compounds were prepared from the reaction of the allyllithium, generated from 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole, with carbonyl compounds [].
Compound Description: These compounds were synthesized as a library of structurally diverse derivatives, incorporating a hydrogenated pyridine fragment at either the 1 or 5 position of the triazole ring. These compounds were designed for screening for biological activity [].
Compound Description: These compounds represent a novel class of selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors, exhibiting promising antidiabetic activity in cellular and animal models. They were identified through high-throughput screening and demonstrated favorable water solubility and cellular permeability [].
Compound Description: This series of carboxylic acid and acid amide derivatives was synthesized and investigated for their antithrombotic activity. These compounds were designed based on previously identified active scaffolds, aiming to optimize their potency and understand structure-activity relationships [].
Compound Description: This compound is a novel β-lactamase inhibitor. Its degradation pathways were studied under various conditions (different pH and solvents) to understand its stability and potential degradation products [].
Compound Description: This compound is an isostere of EICAR (5-ethynyl-1-β-d-ribofuranosylimidazole-4-carboxamide), a potent antiviral agent. It was synthesized and its derivatives were explored for potential antiviral activities [].
Compound Description: This is a dinuclear Cu(II) complex containing 5-phenyl2H-1,2,3-triazole-4-carboxylic acid as a ligand. The complex was synthesized and structurally characterized, revealing a dimeric structure bridged by the carboxylate groups of the ligands [].
Compound Description: This compound was synthesized and its crystal structure was determined, revealing the presence of intermolecular hydrogen bonding interactions that influence its solid-state packing [, ].
6‐(5‐Sulfanyl‐1H‐tetrazol‐1‐yl)‐2H‐chromen‐2‐one and 5‐Methyl‐1‐(2‐oxo‐2H‐chromen‐6‐yl)‐1H‐1,2,3‐triazole‐4‐carboxylic Acid
Compound Description: These two compounds, containing a tetrazole and a triazole moiety, respectively, were synthesized from 6-aminocoumarin as the starting material. The synthetic strategy highlights the versatility of the amino group in 6-aminocoumarin for introducing different heterocyclic substituents [].
Compound Description: These compounds are intermediates in the synthesis of benzopyrano[2,3-d]-1,2,3-triazoles. They are obtained through Friedel-Crafts acylation of resorcinol dimethyl ethers with N-protected 5-chloro-1H-1,2,3-triazole-4-carboxylic acid chlorides, followed by base-mediated cyclization [].
Compound Description: This compound, synthesized from azidobenzene and ethyl acetoacetate, forms a crystal structure stabilized by hydrogen bonds involving water molecules and the carboxylic acid groups [].
Compound Description: This series of compounds was synthesized by reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with various amines [].
Compound Description: This compound is a retinoid X receptor (RXR) partial agonist, exhibiting antidiabetic effects with reduced side effects compared to RXR full agonists. Its mechanism of action and structure-activity relationships were investigated to develop more potent and safer antidiabetic drugs [].
1H-1,2,3-triazol-5-ylidenes
Compound Description: This class of compounds represents a new type of stable mesoionic carbenes (MICs). They were synthesized from 1,2,3-triazolium salts through deprotonation with potassium bases and characterized by spectroscopic methods and X-ray crystallography. Their electronic properties and potential applications as ligands in organometallic chemistry were also explored [].
Compound Description: These are metal-organic framework (MOF) materials constructed using 5-methyl-1-(4-carboxyl)-1H-1,2,3-triazole-4-carboxylic acid (HMCTCA) as a ligand. The Pb-based MOF shows promise in fluorescence sensing for small molecules and actinide cations, while the Co and Cu-based MOFs exhibit catalytic activity in the reduction of p-nitrophenol [].
Compound Description: This compound was synthesized by reacting 1-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-chloroethanone with anthranilic acid. It forms metal chelates with several transition metals and exhibits antimicrobial activity [].
Compound Description: These compounds were prepared from the corresponding 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids and used as key intermediates for the synthesis of various heterocyclic compounds, including 4-chromenone derivatives [].
Compound Description: These substituted 1H-1,2,3-triazole-4-carboxylic acids were synthesized using a one-pot tandem reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and either an O- or S-nucleophile in the presence of a base catalyst [].
Compound Description: This compound serves as a key intermediate in the synthesis of atorvastatin calcium, a widely used lipid-lowering drug. Various synthetic approaches to prepare this intermediate efficiently and cost-effectively were explored [, , , , , , ].
Compound Description: These Schiff base derivatives, containing both benzotriazole and oxadiazole moieties, were synthesized and evaluated for their antimicrobial and anticonvulsant activities. The study aimed to address drug resistance issues by exploring new chemical entities with potent therapeutic profiles [].
Compound Description: This library of triazole derivatives, featuring either a cyano or alkoxycarbonyl group at the 4-position and a pyridin-3-yl substituent at the 5-position, was synthesized using click chemistry. The study aimed to develop novel compounds with potential biological activities [].
Compound Description: This compound is an intermediate in the synthesis of atorvastatin calcium. A novel process for its synthesis was developed, aiming for higher efficiency and improved yield compared to existing methods [].
Compound Description: This compound is a key intermediate in the synthesis of tricyclic and tetracyclic pyridobenzodiazepin-2-one derivatives. It reacts with alkenes in the presence of Lewis acids to afford diverse polycyclic products [].
Compound Description: This series of compounds was synthesized by incorporating azo compounds and 1,2,3-triazole moieties onto the quinazolinone scaffold. The derivatives were evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GS-6620 is a HCV nonstructural protein 5B (NS5B) inhibitor potentially for the treatment of HCV infection. GS-6620 showed limited activities against other viruses, maintaining only some of its activity against the closely related bovine viral diarrhea virus. The active 5'-triphosphate metabolite of GS-6620 is a chain terminator of viral RNA synthesis and a competitive inhibitor of NS5B-catalyzed ATP incorporation, with Ki/Km values of 0.23 and 0.18 for HCV NS5B genotypes 1b and 2a, respectively. With its unique dual substitutions of 1'-CN and 2'-C-Me on the ribose ring, the active triphosphate metabolite was found to have enhanced selectivity for the HCV NS5B polymerase over host RNA polymerases. GS-6620 demonstrated a high barrier to resistance in vitro.
Tenofovir Alafenamide is a lipophilic phosphonamidate prodrug of tenofovir, a synthetic antiviral acyclic nucleotide analog of adenosine 5-monophosphate and a nucleoside reverse transcriptase inhibitor (NRTI), with antiviral activity against hepatitis B virus (HBV) and potentially against human immunodeficiency virus (HIV). Upon oral administration, tenofovir alafenamide is taken up by hepatocytes through passive diffusion and through the hepatic uptake transporters organic anion transporting polypeptides 1B1 (OATP1B1) and 1B3 (OATP1B3). Inside the hepatocytes, tenofovir alafenamide is hydrolyzed and converted to tenofovir by carboxylesterase 1 (CES1). Intracellular tenofovir is phosphorylated by cellular kinases to its pharmacologically active form, tenofovir diphosphate. Tenofovir diphosphate is incorporated into viral DNA instead of the natural substrate deoxyadenosine 5-triphosphate, and inhibits HBV reverse transcriptase, resulting in DNA chain-termination and inhibition of HBV replication. In addition, tenofovir diphosphate is incorporated into HIV DNA instead of the natural substrate deoxyadenosine 5-triphosphate, thereby inhibiting HIV-1 reverse transcriptase (RT) and resulting in DNA chain termination and impairment of HIV replication. Tenofovir alafenamide is an L-alanine derivative that is isopropyl L-alaninate in which one of the amino hydrogens is replaced by an (S)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl group. A prodrug for tenofovir, it is used (as the fumarate salt) in combination therapy for the treatment of HIV-1 infection. It has a role as an antiviral drug, a HIV-1 reverse transcriptase inhibitor and a prodrug. It is a L-alanine derivative, a phosphoramidate ester, an ether, a member of 6-aminopurines and an isopropyl ester. It derives from an adenine. It is a conjugate base of a tenofovir alafenamide(1+). Tenofovir alafenamide is a novel [tenofovir] prodrug developed in order to improve renal safety when compared to the counterpart [tenofovir disoproxil]. Both of these prodrugs were first created to cover the polar phosphonic acid group on tenofovir by using a novel oxycarbonyloxymethyl linkers to improve the oral bioavailability and intestinal diffusion. Tenofovir alafenamide is an alanine ester form characterized for presenting low systemic levels but high intracellular concentration. It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil. Tenofovir alafenamide is indicated to treat chronic hepatitis B, treat HIV-1, and prevent HIV-1 infections. Tenofovir alafenamide was developed by Gilead Sciences Inc and granted FDA approval on 5 November 2015.
GS-9219 is a prodrug of the acyclic nucleoside phosphonate analogue 9-(2-phosphonylmethoxyethyl)guanine (PMEG) with potential antineoplastic activity. Formulated to selectively accumulate in lymphocytes, nucleotide analogue GS 9219 is converted to its active metabolite, PMEG diphosphate (PMEGpp), via enzymatic hydrolysis, deamination, and phosphorylation; subsequently, PMEGpp is incorporated into nascent DNA chains by DNA polymerases, which may result in the termination of DNA synthesis, S-phase cell cycle arrest, and the induction of apoptosis in susceptible lymphoma cell populations.
GS-9667 is a new selective, partial agonist of the A(1) adenosine receptor (AR). It represents an effective therapy for Type 2 diabetes (T2DM) and dyslipidemia via lowering of free fatty acids (FFA).